![molecular formula C13H10N4O2S B3015134 5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide CAS No. 941909-38-2](/img/structure/B3015134.png)
5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide
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Overview
Description
The compound “5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide” is a heterocyclic compound . Thiazoles, which are part of this compound, are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives, like the compound , often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular formula of “5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide” is C13H10N4O2S. Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively .Chemical Reactions Analysis
The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .Physical And Chemical Properties Analysis
The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including the compound , have been recognized for their antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The thiazole ring, present in the compound, contributes to its ability to neutralize free radicals and reduce oxidative damage .
Antimicrobial and Antifungal Applications
The thiazole moiety is known to impart significant antimicrobial and antifungal effects. Compounds with this structure have been used to develop new medications that can inhibit the growth of various bacteria and fungi, addressing the growing concern of antibiotic resistance .
Anti-inflammatory Properties
Compounds featuring a thiazole ring have demonstrated anti-inflammatory activity. This is particularly important in the treatment of conditions like arthritis, where inflammation plays a key role in the progression of the disease. The compound’s ability to modulate inflammatory pathways can lead to the development of new anti-inflammatory drugs .
Antitumor and Cytotoxic Activity
Research has shown that thiazole derivatives can exhibit antitumor and cytotoxic activities. This particular compound has the potential to be developed into a chemotherapeutic agent, targeting and destroying cancer cells while sparing healthy cells, thus offering a more selective treatment option .
Neuroprotective Effects
The neuroprotective effects of thiazole derivatives are gaining interest in the scientific community. These compounds can play a role in the prevention and treatment of neurodegenerative diseases by protecting neuronal cells from damage and supporting neural function .
Antihypertensive and Cardiovascular Applications
Thiazole compounds have been associated with antihypertensive activity, which is vital in managing high blood pressure and preventing cardiovascular diseases. By influencing vascular smooth muscle function and endothelial activity, these compounds can contribute to better cardiovascular health .
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to undergo intermolecular cyclization to form various structures . This could potentially influence their interaction with biological targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Future Directions
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions of research could involve the design and structure–activity relationship of bioactive molecules .
properties
IUPAC Name |
5-methyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-8-6-10(17-19-8)12(18)16-13-15-11(7-20-13)9-2-4-14-5-3-9/h2-7H,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVVXOLAQGCOQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide |
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